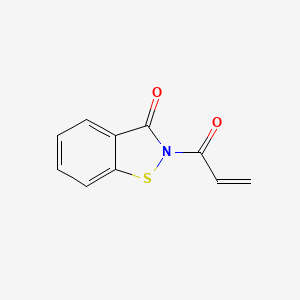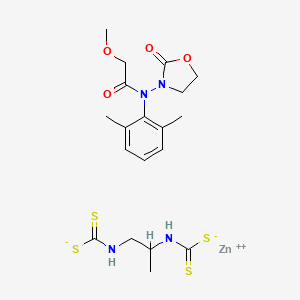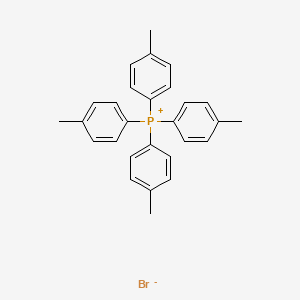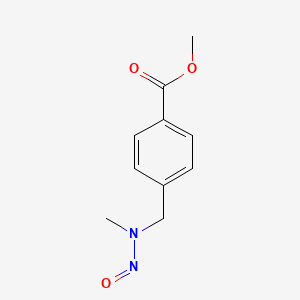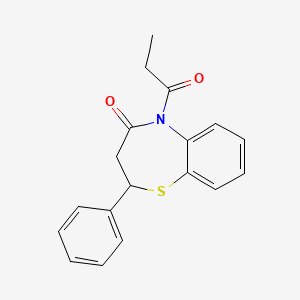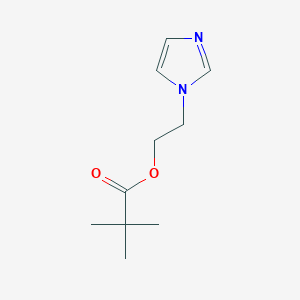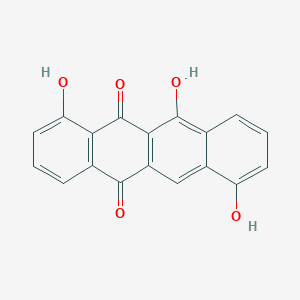
1,7,11-Trihydroxytetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,11-Trihydroxytetracene-5,12-dione is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three hydroxyl groups and two ketone groups on the tetracene backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of tetracene-5,12-dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce hydroxyl groups at specific positions on the tetracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7,11-Trihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracene-5,12-quinone derivatives.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated tetracene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,7,11-Trihydroxytetracene-5,12-dione involves its interaction with DNA and key enzymes. It predominantly interacts with DNA via the minor groove, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its potential anticancer activity, as it can induce apoptosis in cancer cells by activating caspase-3 and promoting lactate dehydrogenase release .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: Lacks the hydroxyl groups present in 1,7,11-Trihydroxytetracene-5,12-dione.
1,6,11-Trihydroxy-5,12-tetracenedione: Similar structure but with hydroxyl groups at different positions.
5-Fluoro-1H-pyrimidine-2,4-dione: Another compound studied for its anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in the field of anticancer therapeutics.
Properties
CAS No. |
94620-40-3 |
|---|---|
Molecular Formula |
C18H10O5 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,7,11-trihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O5/c19-12-5-1-3-8-10(12)7-11-15(17(8)22)18(23)14-9(16(11)21)4-2-6-13(14)20/h1-7,19-20,22H |
InChI Key |
ZTAOGQOEYFMIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


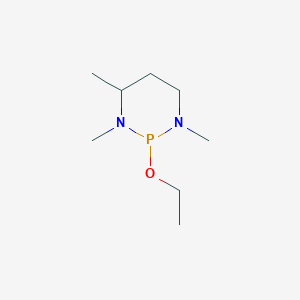
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
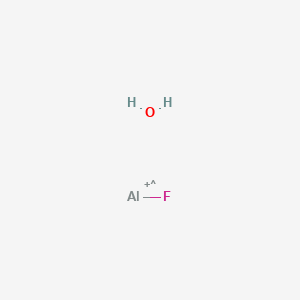
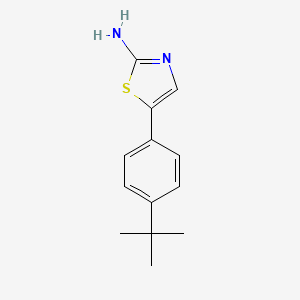
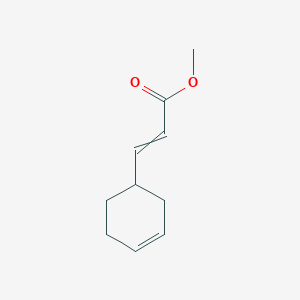
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
